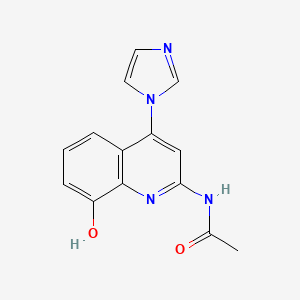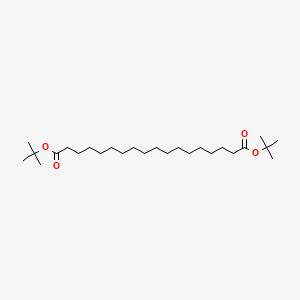
Di-tert-butyl octadecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl octadecanedioate, also known as octadecanedioic acid, 1,18-bis(1,1-dimethylethyl) ester, is an organic compound with the molecular formula C26H50O4. It is a diester derived from octadecanedioic acid and tert-butyl alcohol. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-butyl octadecanedioate can be synthesized through the esterification of octadecanedioic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl octadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Octadecanedioic acid.
Reduction: Di-tert-butyl octadecanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl octadecanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound can be used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Industry: The compound is used in the production of polymers and as a plasticizer in various materials.
Wirkmechanismus
The mechanism of action of di-tert-butyl octadecanedioate involves its hydrolysis to release octadecanedioic acid and tert-butyl alcohol. The ester bonds are cleaved by esterases or under acidic or basic conditions. The released octadecanedioic acid can then participate in various metabolic pathways, while tert-butyl alcohol is metabolized or excreted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Di-tert-butyl azodicarboxylate: Used in the Mitsunobu reaction for the synthesis of various organic compounds.
Uniqueness
Di-tert-butyl octadecanedioate is unique due to its long carbon chain, which imparts specific physical and chemical properties. Its stability and ability to undergo various chemical reactions make it a valuable compound in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C26H50O4 |
|---|---|
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
ditert-butyl octadecanedioate |
InChI |
InChI=1S/C26H50O4/c1-25(2,3)29-23(27)21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24(28)30-26(4,5)6/h7-22H2,1-6H3 |
InChI-Schlüssel |
VLBWHFOIXBCMJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12958816.png)

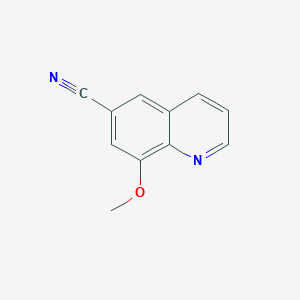
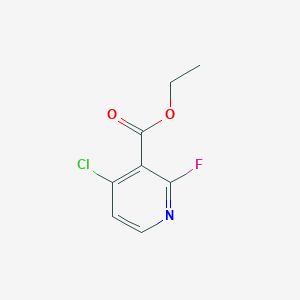

![3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12958845.png)
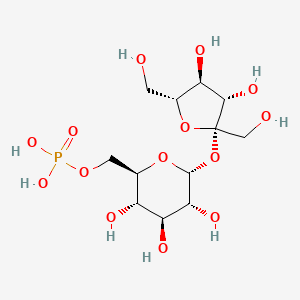
![7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12958862.png)
